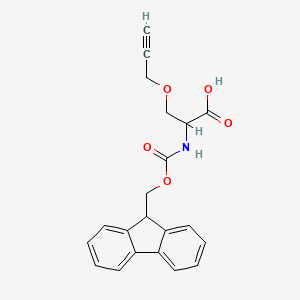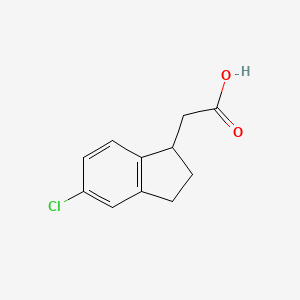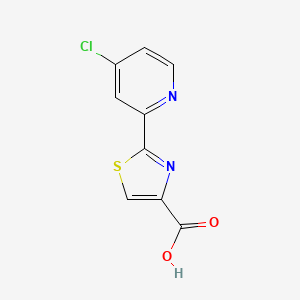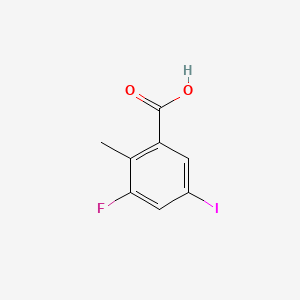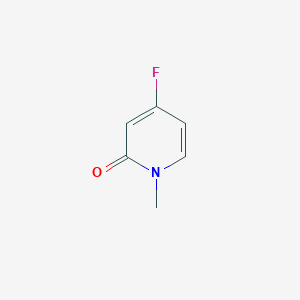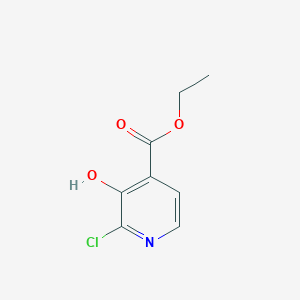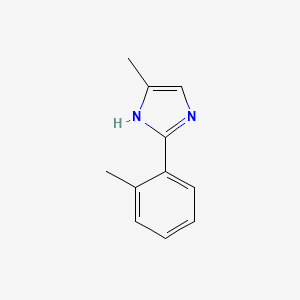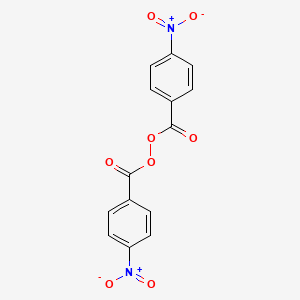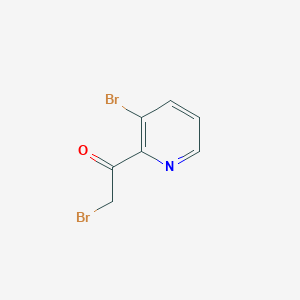
2-Bromo-1-(3-bromopyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(3-bromopyridin-2-yl)ethanone:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 3-bromopyridine: 3-Bromopyridine is reacted with hydrobromic acid to form the brominated intermediate.
Reaction with Iron(III) Acetate: The brominated intermediate is then reacted with iron(III) acetate to remove the bromine and form the target compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-bromopyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly pyridine derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-1-(pyridin-2-yl)ethanone
- 2-Acetyl-3-bromopyridine
Comparison: 2-Bromo-1-(3-bromopyridin-2-yl)ethanone is unique due to the presence of two bromine atoms, which enhances its reactivity and versatility in organic synthesis compared to similar compounds . This dual bromination allows for more diverse chemical modifications and applications .
Properties
Molecular Formula |
C7H5Br2NO |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2-bromo-1-(3-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)7-5(9)2-1-3-10-7/h1-3H,4H2 |
InChI Key |
IMYBYZUDGFQYMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


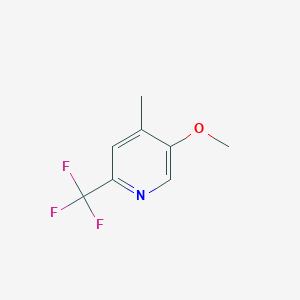

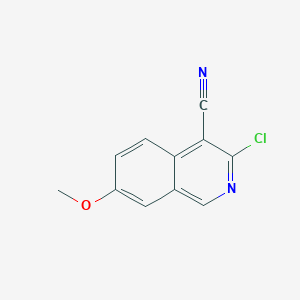
![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
